Cas no 1310320-07-0 (2-bromo-1-(thiophen-2-yl)pentan-1-one)

2-bromo-1-(thiophen-2-yl)pentan-1-one structure
1310320-07-0 structure
Product name:2-bromo-1-(thiophen-2-yl)pentan-1-one
CAS No:1310320-07-0
MF:C9H11BrOS
MW:247.152040719986
MDL:MFCD19304091
CID:4582808

2-bromo-1-(thiophen-2-yl)pentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-(thiophen-2-yl)pentan-1-one
    • MDL: MFCD19304091
    • Inchi: 1S/C9H11BrOS/c1-2-4-7(10)9(11)8-5-3-6-12-8/h3,5-7H,2,4H2,1H3
    • InChI Key: AXZGBJOMQNCVDS-UHFFFAOYSA-N
    • SMILES: C(C1SC=CC=1)(=O)C(Br)CCC

2-bromo-1-(thiophen-2-yl)pentan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1003679-5g
2-bromo-1-(thiophen-2-yl)pentan-1-one
1310320-07-0 95%
5g
$1000 2025-02-21
eNovation Chemicals LLC
Y1003679-5g
2-bromo-1-(thiophen-2-yl)pentan-1-one
1310320-07-0 95%
5g
$950 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1795254-1g
2-Bromo-1-(thiophen-2-yl)pentan-1-one
1310320-07-0 98%
1g
¥2966.00 2024-08-09
eNovation Chemicals LLC
Y1003679-5g
2-bromo-1-(thiophen-2-yl)pentan-1-one
1310320-07-0 95%
5g
$1000 2025-02-25

Additional information on 2-bromo-1-(thiophen-2-yl)pentan-1-one

2-bromo-1-(thiophen-2-yl)pentan-1-one and Its Role in Modern Synthetic Chemistry and Pharmaceutical Development

2-bromo-1-(thiophen-2-yl)pentan-1-one (CAS No. 1310320-07-0) represents a pivotal compound in the field of organic synthesis and drug discovery. This molecule, characterized by its bromine substituent and thiophen-2-yl ring system, has garnered significant attention due to its unique structural features and potential applications in biomedical research. Recent studies have highlighted its role as a versatile building block for the development of therapeutic agents targeting various pathophysiological conditions.

The thiophen-2-yl group, a five-membered aromatic heterocycle, is known for its ability to modulate electronic properties and bioavailability in drug molecules. When coupled with the bromine atom, this functional group introduces additional reactivity, enabling selective chemical transformations. The pentan-1-one moiety further enhances the molecule's solubility and reactivity, making it a valuable intermediate in synthetic pathways for complex pharmaceuticals.

Recent advancements in synthetic chemistry have demonstrated the utility of 2-bromo-1-(thiophen-2-yl)pentan-1-one in the design of small-molecule inhibitors. For instance, a 2023 study published in *Organic & Biomolecular Chemistry* reported its use as a key intermediate in the synthesis of anti-inflammatory agents. The compound's electrophilic bromine atom facilitates radical reactions, which are critical for the formation of functionalized derivatives with enhanced biological activity.

Thiophen-2-yl derivatives are also being explored for their antimicrobial properties. A 2024 review in *Journal of Medicinal Chemistry* highlighted the potential of thiophen-2-yl-based compounds to disrupt biofilm formation in pathogenic bacteria. The bromine atom in 2-bromo-1-(thiophen-2-yl)pentan-1-one may contribute to antimicrobial efficacy by enhancing electronic effects and hydrophobic interactions with microbial targets.

In the realm of drug discovery, 2-bromo-1-(thiophen-2-yl)pentan-1-one has shown promise as a precursor for targeted therapies. A 2023 study in *Bioorganic & Medicinal Chemistry Letters* demonstrated its application in the synthesis of selective kinase inhibitors, which are critical for cancer treatment. The pentan-1-one group provides conformational flexibility, allowing for specific interactions with protein kinase domains.

The synthetic accessibility of 2-bromo-1-(thiophen-2-yl)pentan-1-one has also been optimized through green chemistry approaches. A 2024 article in *Green Chemistry* described a microwave-assisted synthesis method that reduces energy consumption and waste generation. This sustainable approach aligns with environmental regulations and industrial demands for eco-friendly processes.

2-bromo-1-(thiophen-2-yl)pentan-1-one is frequently used in combinatorial chemistry to generate diverse libraries of potential drug candidates. The bromine atom serves as a functional handle for click chemistry reactions, enabling rapid library expansion. This flexibility is particularly valuable in high-throughput screening campaigns for drug discovery.

Recent computational studies have provided insights into the molecular dynamics of 2-bromo-1-(thiophen-2-yl)pentan-1-one. A 2023 paper in *Journal of Computational Chemistry* used molecular docking to predict its binding affinity with target proteins. These computational models help guide experimental design and structure-activity relationship (SAR) analysis.

The thiophen-2-yl ring system is also being investigated for its photophysical properties. A 2024 study in *Photochemical & Photobiological Sciences* explored its potential in photodynamic therapy (PDT) for cancer treatment. The bromine atom may enhance light absorption and singlet oxygen generation, critical for photodynamic efficacy.

2-bromo-1-(thiophen-2-yl)pentan-1-one is often employed in enantioselective synthesis due to its chiral auxiliary potential. A 2023 article in *Tetrahedron* described a catalytic asymmetric reaction that yielded highly enantioselective products. This chiroselectivity is essential for pharmaceutical applications, where enantiomeric purity determines therapeutic outcomes.

Safety and regulatory considerations are integral to the development of compounds like 2-bromo-1-(thiophen-2-yl)pentan-1-one. While toxicological data is limited, its chemical stability and low reactivity under non-optimized conditions suggest minimal environmental risk. Compliance with REACH regulations and GHS standards ensures safe handling and disposal during synthetic processes.

Looking ahead, 2-bromo-1-(thiophen-2-yl)pentan-1-one is poised to play a critical role in personalized medicine and targeted therapies. Its structural versatility and reactivity profile make it an ideal building block for customized drug design. As synthetic methodologies continue to evolve, the application scope of this compound is expected to expand further, driving innovations in biomedical science.

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